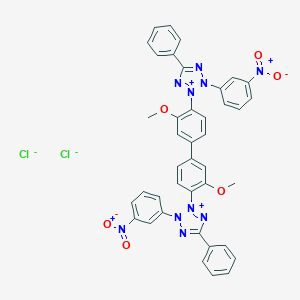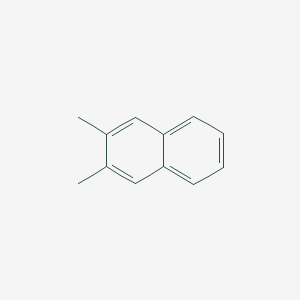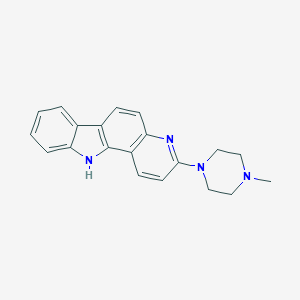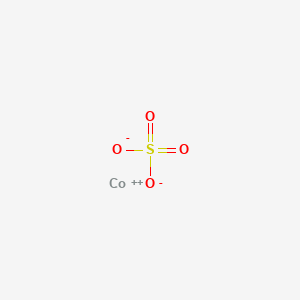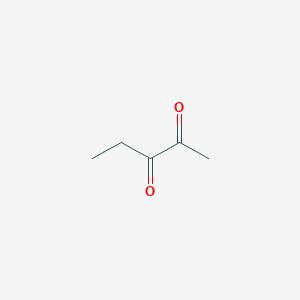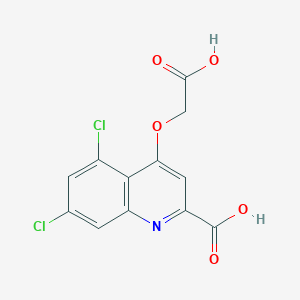
4-((Carboxymethyl)oxy)-5,7-dichloroquinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Carboxymethyl)oxy)-5,7-dichloroquinoline-2-carboxylic acid, also known as CMQCA, is a synthetic quinoline derivative that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an attractive candidate for various biological and chemical studies.
Mécanisme D'action
The mechanism of action of 4-((Carboxymethyl)oxy)-5,7-dichloroquinoline-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CQMCA has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Effets Biochimiques Et Physiologiques
CQMCA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. CQMCA has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CQMCA is its unique chemical structure, which makes it an attractive candidate for various biological and chemical studies. This compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of CQMCA is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of CQMCA. One potential direction is to explore its potential as a photosensitizer for photodynamic therapy. Another direction is to investigate its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of CQMCA and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 4-((Carboxymethyl)oxy)-5,7-dichloroquinoline-2-carboxylic acid involves the reaction of 4,5,7-trichloroquinoline-2-carboxylic acid with sodium chloroacetate in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC. The purity and yield of 4-((Carboxymethyl)oxy)-5,7-dichloroquinoline-2-carboxylic acid can be improved by optimizing the reaction conditions and purification methods.
Applications De Recherche Scientifique
4-((Carboxymethyl)oxy)-5,7-dichloroquinoline-2-carboxylic acid has been extensively studied for its potential applications in various scientific fields such as biochemistry, pharmacology, and medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. CQMCA has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propriétés
Numéro CAS |
130613-17-1 |
|---|---|
Nom du produit |
4-((Carboxymethyl)oxy)-5,7-dichloroquinoline-2-carboxylic acid |
Formule moléculaire |
C12H7Cl2NO5 |
Poids moléculaire |
316.09 g/mol |
Nom IUPAC |
4-(carboxymethoxy)-5,7-dichloroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H7Cl2NO5/c13-5-1-6(14)11-7(2-5)15-8(12(18)19)3-9(11)20-4-10(16)17/h1-3H,4H2,(H,16,17)(H,18,19) |
Clé InChI |
PTKZVIQCXVIUOB-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1N=C(C=C2OCC(=O)O)C(=O)O)Cl)Cl |
SMILES canonique |
C1=C(C=C(C2=C1N=C(C=C2OCC(=O)O)C(=O)O)Cl)Cl |
Autres numéros CAS |
130613-17-1 |
Synonymes |
4-((carboxymethyl)oxy)-5,7-dichloroquinoline-2-carboxylic acid CMODQ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



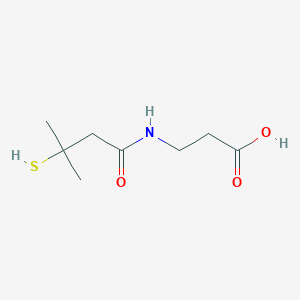
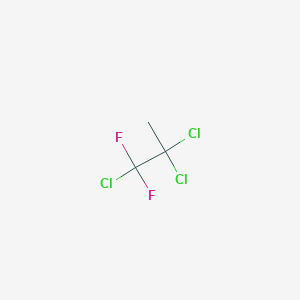
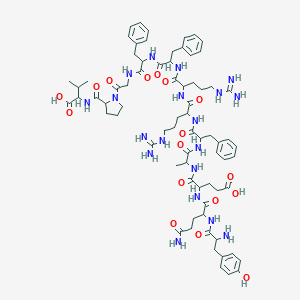
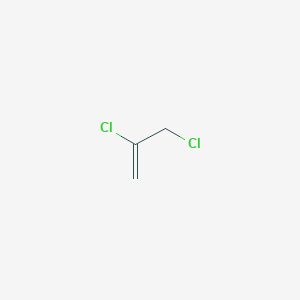
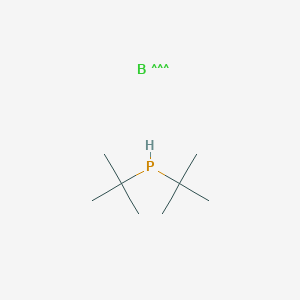
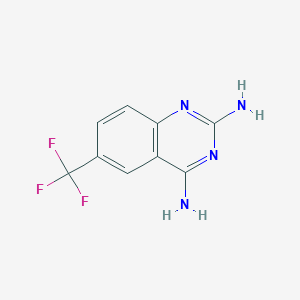
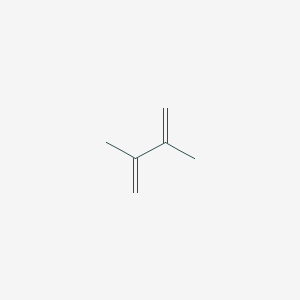
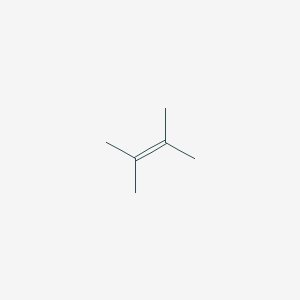
![2-[N-(2-Aminoethyl)amino]-1-methyl-1H-benzimidazole](/img/structure/B165505.png)
